molecular formula C11H9N5OS B2890819 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207000-91-6

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2890819
CAS No.: 1207000-91-6
M. Wt: 259.29
InChI Key: WKFCSWKOJMGMEF-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzothiadiazole core linked to a pyrazole moiety via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, often using pyrazole derivatives and suitable catalysts.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bridge, typically through an amidation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to interact with various enzymes and receptors, modulating their activity. The pyrazole moiety can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Pyrazole Derivatives: Compounds featuring the pyrazole ring with various functional groups.

Uniqueness

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is unique due to its specific combination of benzothiadiazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-10(7-16-6-2-5-12-16)13-8-3-1-4-9-11(8)15-18-14-9/h1-6H,7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFCSWKOJMGMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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